![molecular formula C13H13NS3 B2738345 4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione CAS No. 122246-13-3](/img/structure/B2738345.png)
4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Overview
Description
4,4,7-Trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione (hereafter referred to by its systematic name) is a tricyclic heterocyclic compound featuring a fused dithiolo ring system and a quinoline backbone. Its structure includes three methyl groups at positions 4, 4, and 7, which confer steric and electronic effects critical for its biological activity . This compound belongs to the dithioloquinolinethione (DTT) family, which is distinguished by the presence of a 1,2-dithiolo-3-thione fragment—a known hydrogen sulfide (H2S) donor . H2S is an endogenous gasotransmitter involved in anti-inflammatory, antioxidant, and pro-apoptotic pathways, making DTT derivatives promising candidates for multifactorial disease therapy .
The compound's synthesis involves cyclization reactions of substituted quinolines with elemental sulfur under controlled conditions, yielding hybrid or chimeric derivatives with linear or condensed heterocyclic fragments . Its structural uniqueness lies in its ability to inhibit protein kinases—a key mechanism for anticancer activity—while also modulating oxidative stress and inflammation .
Preparation Methods
The synthesis of 4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route involves the reaction of 4,4,7-trimethyl-1,2-dihydroquinoline with sulfur and a suitable oxidizing agent to form the desired dithioloquinoline structure . Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Chemical Reactions Analysis
4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives of 4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione. The compound exhibits significant inhibitory effects on various kinases associated with cancer progression. For example:
- Inhibition of JAK3 : Key derivatives showed IC₅₀ values ranging from 0.36 μM to 0.46 μM against JAK3 kinase.
- Activity Against NPM1-ALK : Specific compounds demonstrated IC₅₀ values of 0.25 μM and 0.54 μM against this target .
These findings suggest that the compound could serve as a scaffold for developing new anticancer agents targeting multiple pathways.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Studies indicate that certain derivatives outperform traditional antibiotics such as ampicillin and streptomycin in terms of antibacterial activity. Additionally, antifungal activities were noted to exceed those of established antifungal agents like ketoconazole and bifonazole .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been documented through both in silico predictions and experimental validations. The compound's activity was found to be comparable or superior to indomethacin, a well-known anti-inflammatory drug . This positions the compound as a potential candidate for treating inflammatory diseases.
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that yield various derivatives with enhanced biological activities. The design of hybrid compounds combining this core structure with other pharmacophores has been a focus area for improving therapeutic efficacy .
Case Studies
Mechanism of Action
The mechanism by which 4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione exerts its effects involves its interaction with molecular targets such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby affecting various cellular pathways involved in proliferation, metabolism, and apoptosis . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues with Kinase Inhibitory Activity
The compound’s kinase inhibition profile has been compared to several derivatives and reference drugs (Table 1). Key targets include NPM1-ALK , JAK3 , and cRAF , which are implicated in oncogenic signaling pathways.
Table 1: Kinase Inhibition Profiles of Selected DTT Derivatives
Key Findings :
- Compound 2b exhibits superior activity against NPM1-ALK (IC50 = 0.25 µM), outperforming the reference drug sorafenib (IC50 = 0.43 µM) .
- The arylaminocarbonothioyl-substituted 2q shows weak cRAF inhibition (IC50 = 5.34 µM), suggesting substituent-dependent selectivity .
- Unlike ADT-OH—a classic H2S donor with chemoprotective effects—the DTT derivatives demonstrate dual functionality: H2S release and kinase inhibition .
Comparison with Chemopreventive Agents
Oltipraz, a prototypical dithiolethione, shares structural similarities but lacks the quinoline backbone. While oltipraz activates Nrf2-mediated antioxidant pathways, the DTT derivatives exhibit broader pleiotropic effects, including kinase inhibition and antimicrobial activity .
Table 2: Functional Comparison with Oltipraz
Property | 4,4,7-Trimethyl-DTT | Oltipraz |
---|---|---|
Primary Mechanism | Multi-kinase inhibition | Nrf2 activation |
Anticancer Activity | IC50 < 1 µM (JAK3) | IC50 > 10 µM |
Antimicrobial Activity | MIC = 0.5–2 µg/mL (bacteria) | No significant activity |
H2S Release | Moderate | High |
Antimicrobial Activity vs. Classical Antibiotics
DTT derivatives demonstrate potent antimicrobial effects, surpassing standard antibiotics in some cases (Table 3).
Table 3: Antimicrobial Activity of DTT Derivatives
Key Insight : The tricyclic DTT scaffold enhances membrane permeability and target engagement compared to linear dithiolethiones like oltipraz.
Mechanistic Advantages and Limitations
Multi-Target Inhibition
The compound’s pleiotropic activity—simultaneous inhibition of JAK3, ALK, and cRAF—addresses the limitations of monotarget therapies in cancer. For example, 2a and 2b suppress mutational resistance by targeting multiple kinases .
Structural Limitations
Biological Activity
4,4,7-Trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a heterocyclic compound with significant potential in medicinal chemistry and biochemistry. Its molecular formula is C₁₄H₁₈N₂S₄, characterized by a complex tricyclic structure that integrates a quinoline core fused with a dithiolo ring system. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound has been synthesized in laboratory settings for various research applications. Notably, it has been used to develop hybrid and chimeric derivatives that exhibit enhanced biological activities.
Common Synthetic Routes
- Condensation Reactions : Utilizing arylamines or other nucleophiles under specific conditions.
- Multi-Step Organic Reactions : Involving the formation of the dithioloquinoline core followed by methylation at specific positions.
While the precise mechanism of action for this compound remains to be fully elucidated, related compounds suggest potential protein kinase inhibitory activity. Protein kinases play critical roles in regulating cellular processes; thus, inhibiting these enzymes could have significant implications in cancer therapy and other diseases.
Pleiotropic Effects
Research indicates that this compound exhibits pleiotropic effects , including:
- Chemoprotective Activity : Protecting cells from damage caused by chemotherapeutic agents.
- Antitumor Activity : Demonstrating significant inhibition percentages in cellular assays (greater than 85%).
In Vitro Studies
A study evaluated various derivatives of this compound for their inhibitory effects on human kinases. The results are summarized in Table 1.
Compound | Target Kinase | IC50 (µM) | Inhibition Percentage |
---|---|---|---|
2a | JAK3 | 0.36 | >85% |
2b | JAK3 | 0.38 | >85% |
2c | JAK3 | 0.41 | >85% |
2q | JAK3 | 0.46 | >85% |
2a | NPM1-ALK | 0.54 | >85% |
2b | NPM1-ALK | 0.25 | >85% |
These findings indicate that several derivatives possess potent inhibitory activity against key kinases involved in cancer progression.
Comparative Analysis with Related Compounds
The biological activities of similar compounds were also assessed. Table 2 compares structural features and unique properties of related dithioloquinolones.
Compound Name | Structural Features | Unique Properties |
---|---|---|
5-(2-bromobenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione | Contains a bromobenzoyl group | Enhanced reactivity due to halogen substitution |
4,5-dihydro-4,4-dimethyl-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione | Lacks trimethyl substitution | Simpler structure potentially affecting activity |
5-(2-ethylbutanoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione | Features an ethylbutanoyl group | Unique acyl group influencing biological interactions |
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione and its derivatives?
- Methodology : The compound is synthesized via sulfurization of substituted dihydroquinolines using elemental sulfur in dimethylformamide (DMF) under reflux. Key intermediates like 2,2,4-trimethyl-1,2-dihydroquinolines are first prepared, followed by cyclization with sulfur. Modifications at the quinoline ring (e.g., morpholin-4-ylcarbonothioyl groups) are achieved using acyl chlorides or heterocyclic amines .
Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?
- Methodology : Use ¹H/¹³C NMR to confirm substituent positions and hydrogen environments (e.g., methyl groups at δ 1.48 ppm). HPLC-HRMS validates molecular mass and purity (e.g., C₁₈H₂₀N₂OS₄⁺ at 409.0532 Da). IR spectroscopy identifies thiocarbonyl (C=S) stretches (~1200 cm⁻¹) .
Q. How do substituents influence the compound’s bioactivity?
- Methodology : Substituents at position 8 (e.g., methoxy, morpholine) modulate electronic and steric properties, affecting kinase inhibition. For example, 8-methoxy derivatives enhance solubility, while bulky groups like thienylcarbonyl reduce steric hindrance in binding pockets .
Advanced Research Questions
Q. How can researchers design experiments to evaluate kinase inhibition mechanisms?
- Methodology : Use in vitro kinase assays (e.g., ADP-Glo™) to measure IC₅₀ values. Pair this with molecular docking simulations (e.g., AutoDock Vina) to predict binding modes. Validate via structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents .
Q. What strategies resolve contradictions in reaction yields during sulfurization?
- Methodology : Optimize sulfur stoichiometry (5:1 excess) and reflux duration (15–20 hours). Monitor reaction progress via TLC and adjust solvent polarity (e.g., toluene for recrystallization). Contradictions in yields (68–81%) may arise from incomplete sulfur incorporation or side reactions; use HPLC purity checks to isolate desired products .
Q. How do computational tools predict bioactivity profiles for novel derivatives?
- Methodology : Employ PASS Online for predicting anti-kinase activity (Pa > 0.7 indicates high probability). Combine with QSAR models to correlate substituent descriptors (e.g., logP, polar surface area) with bioactivity. Validate predictions via in vitro testing .
Q. What are optimal conditions for sulfurization to enhance product stability?
- Methodology : Use anhydrous DMF under nitrogen to prevent oxidation. Control temperature (reflux at 150°C) to avoid decomposition. Post-reaction, quench with ice-water to precipitate products, and purify via column chromatography (silica gel, hexane/ethyl acetate) .
Q. How can NMR data resolve structural ambiguities in hybrid derivatives?
- Methodology : Analyze coupling constants (e.g., J = 4.8 Hz for CH₂ groups) and NOE effects to confirm stereochemistry. For fused-ring systems (e.g., pyrrolo[3,2,1-ij]quinoline-4,5-diones), use ¹³C DEPT-135 to distinguish quaternary carbons .
Q. What strategies improve selectivity in kinase inhibition?
- Methodology : Introduce bulky substituents (e.g., 3-methoxyphenyl) to block off-target binding. Use kinome-wide profiling (e.g., KinomeScan) to identify selectivity patterns. Modify the dithiolo ring’s electron density via halogenation to tune affinity .
Q. How can structural modifications enhance metabolic stability?
- Methodology : Replace labile groups (e.g., methyl esters) with bioisosteres like trifluoromethyl. Perform microsomal stability assays (human liver microsomes) to assess half-life. Fluorination at the quinoline ring improves resistance to oxidative metabolism .
Properties
IUPAC Name |
4,4,7-trimethyl-5H-dithiolo[3,4-c]quinoline-1-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NS3/c1-7-4-5-8-9(6-7)14-13(2,3)11-10(8)12(15)17-16-11/h4-6,14H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHACHPYJGFLKEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C(N2)(C)C)SSC3=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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